3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
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Overview
Description
3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a chemical compound with the molecular formula C13H14O3N2. It is a member of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a benzaldehyde core substituted with a methoxy group and a 1,2,4-oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through the cyclocondensation of an amidoxime with a suitable aldehyde or ketone.
Attachment of the Benzaldehyde Core: The oxadiazole intermediate is then reacted with 3-methoxybenzaldehyde under basic conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: 3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid.
Reduction: 3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
- 3-((3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
- 3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
- 3-((3-(P-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
Uniqueness
3-Methoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the propyl-substituted oxadiazole ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry .
Properties
Molecular Formula |
C14H16N2O4 |
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Molecular Weight |
276.29 g/mol |
IUPAC Name |
3-methoxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H16N2O4/c1-3-4-13-15-14(20-16-13)9-19-11-6-5-10(8-17)7-12(11)18-2/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
XLIDTOFFDVGNKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=N1)COC2=C(C=C(C=C2)C=O)OC |
Origin of Product |
United States |
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